molecular formula C19H18N2O6 B11007542 (2R)-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}(4-hydroxyphenyl)ethanoic acid

(2R)-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}(4-hydroxyphenyl)ethanoic acid

Cat. No.: B11007542
M. Wt: 370.4 g/mol
InChI Key: ZJYIPRGQCKJXFI-MRXNPFEDSA-N
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Description

(2R)-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}(4-hydroxyphenyl)ethanoic acid is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with methoxy groups and a phenyl ring with a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}(4-hydroxyphenyl)ethanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Methoxylation: Introduction of methoxy groups at the 4 and 7 positions of the indole ring can be done using methyl iodide in the presence of a base.

    Coupling with Phenylalanine Derivative: The indole derivative is then coupled with a protected phenylalanine derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection and Final Coupling: The protecting groups are removed under acidic conditions, followed by coupling with 4-hydroxyphenylacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the intermediate and final products.

Chemical Reactions Analysis

Types of Reactions

(2R)-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}(4-hydroxyphenyl)ethanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the indole ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(2R)-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}(4-hydroxyphenyl)ethanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}(4-hydroxyphenyl)ethanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It can modulate signaling pathways like NF-κB and MAPK, which are involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.

    Efavirenz: An antiretroviral drug with a similar indole core.

Uniqueness

    Structural Features: The presence of both methoxy and hydroxyl groups in (2R)-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}(4-hydroxyphenyl)ethanoic acid makes it unique compared to other indole derivatives.

    Biological Activity: Its potential dual activity as an anti-inflammatory and antioxidant agent sets it apart from other compounds.

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

(2R)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C19H18N2O6/c1-26-14-7-8-15(27-2)17-12(14)9-13(20-17)18(23)21-16(19(24)25)10-3-5-11(22)6-4-10/h3-9,16,20,22H,1-2H3,(H,21,23)(H,24,25)/t16-/m1/s1

InChI Key

ZJYIPRGQCKJXFI-MRXNPFEDSA-N

Isomeric SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(C3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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